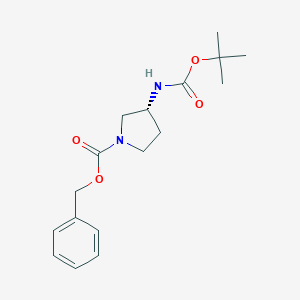

(R)-1-Cbz-3-Boc-Aminopyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUTXNUDLVCTI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130906 | |

| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-75-8 | |

| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1-Cbz-3-Boc-aminopyrrolidine

This guide provides a comprehensive overview of the synthetic pathways to (R)-1-Cbz-3-Boc-aminopyrrolidine, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of the orthogonal Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups makes this molecule a versatile intermediate for the synthesis of complex nitrogen-containing scaffolds, particularly in the development of novel therapeutics.[1]

Introduction: The Strategic Importance of Orthogonal Protection

The synthesis of complex molecules often necessitates the use of protecting groups to mask reactive functional moieties and enable selective transformations at other sites. The choice of these protecting groups is critical to the success of a synthetic campaign. The subject of this guide, this compound, exemplifies a well-designed intermediate where the two amine functionalities are masked with protecting groups that can be removed under distinct, non-interfering conditions—a concept known as orthogonal protection.[2]

The Cbz group, stable to both acidic and basic conditions, is typically cleaved via catalytic hydrogenolysis.[2] In contrast, the Boc group is stable under a wide range of non-acidic conditions but is readily removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This orthogonality allows for the selective deprotection and subsequent functionalization of either the pyrrolidine ring nitrogen or the exocyclic amino group, providing chemists with precise control over the synthetic route.

Synthetic Strategies: Pathways to a Versatile Intermediate

Several synthetic routes to this compound have been developed, often starting from commercially available chiral precursors. The choice of a particular pathway may be dictated by factors such as cost, scalability, and the availability of starting materials.

Route 1: Stepwise Protection of (R)-3-Aminopyrrolidine

A common and straightforward approach involves the sequential protection of the two amino groups of (R)-3-aminopyrrolidine. This commercially available chiral amine serves as a direct precursor to the target molecule.[4] The synthetic sequence can be designed in two ways, depending on which amine is protected first. However, the most logical approach involves the initial protection of the more nucleophilic primary amine at the 3-position with the Boc group, followed by the protection of the secondary ring nitrogen with the Cbz group.

Diagram 1: General Synthetic Pathway from (R)-3-Aminopyrrolidine

A schematic representation of the stepwise protection of (R)-3-aminopyrrolidine.

Route 2: Chiral Pool Synthesis from (R)-pyrrolidine-3-carboxylic acid

An alternative strategy employs a chiral pool approach, starting from the readily available (R)-pyrrolidine-3-carboxylic acid.[5] This method leverages the inherent chirality of the starting material to construct the desired enantiomerically pure product.[6] This pathway involves the transformation of the carboxylic acid functionality into an amino group, typically via a Curtius or similar rearrangement, followed by the appropriate protection steps.

Diagram 2: Conceptual Chiral Pool Synthesis Workflow

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-1-Cbz-3-Boc-aminopyrrolidine (CAS: 122536-75-8)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Pivotal Chiral Building Block

(R)-1-Cbz-3-Boc-aminopyrrolidine is a strategically designed chiral intermediate of significant value in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine scaffold with orthogonally protected amino groups, makes it a versatile tool for synthesizing complex, enantiomerically pure molecules. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, often conferring favorable pharmacokinetic properties and enhancing binding affinity to therapeutic targets.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount for its effective application in reaction optimization, purification, formulation, and the prediction of its behavior in biological systems. The insights and protocols herein are curated for researchers, chemists, and drug development professionals to facilitate its seamless integration into discovery workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is critical to note that while some data is directly reported for the (R)-enantiomer, other values are derived from its corresponding (S)-enantiomer or computational predictions, which serve as robust estimates.

| Property | Value / Description | Source / Comment |

| IUPAC Name | Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | N/A |

| CAS Number | 122536-75-8 | [1][2] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [3] |

| Molecular Weight | 320.38 g/mol | [3] |

| Appearance | White to off-white solid/powder | Inferred from related compounds[4] |

| Melting Point | 124-125 °C | Data for (S)-enantiomer[3] |

| Boiling Point | 458.5 ± 44.0 °C | Predicted value[3] |

| Calculated LogP | ~3.17 | Estimate based on a closely related structure[5] |

| Topological Polar Surface Area (TPSA) | 67.87 Ų | Calculated for a closely related structure[5] |

| Storage Conditions | 2-8°C, sealed in dry conditions | [5][6] |

Structural and Chemical Attributes

Molecular Structure Analysis

The utility of this compound stems from its unique structural features:

-

Pyrrolidine Scaffold : A five-membered saturated heterocycle that provides conformational rigidity, a feature often exploited to lock a molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity.[7]

-

Chiral Center (C3) : The defined (R)-stereochemistry at the third carbon is crucial for stereospecific interactions with biological targets, a cornerstone of modern drug design.

-

Orthogonal Protecting Groups :

-

Carboxybenzyl (Cbz) : Located on the ring nitrogen, the Cbz group is a robust protecting group, stable to a wide range of conditions but readily cleaved by catalytic hydrogenation.

-

tert-Butoxycarbonyl (Boc) : Protecting the exocyclic amine, the Boc group is labile under acidic conditions. The presence of both Cbz and Boc groups allows for selective deprotection and subsequent functionalization at either nitrogen atom, providing chemists with precise control over synthetic pathways.

-

Synthesis and Purity Considerations

This compound is typically synthesized from commercially available (R)-3-N-Boc-aminopyrrolidine by reacting it with benzyl chloroformate.[8] As with any synthetic intermediate, the purity profile is critical. Potential impurities may include starting materials, by-products from the protection step, or residual solvents. For demanding applications, such as the synthesis of active pharmaceutical ingredients (APIs), it is imperative to verify the purity using techniques like HPLC and NMR spectroscopy.

Solubility Profile

A compound's solubility dictates its utility in both synthetic reactions and biological assays. Based on its structure, this compound is expected to be readily soluble in a range of common organic solvents and poorly soluble in aqueous media.

-

Expected Solubility : The molecule possesses both lipophilic (benzyl, tert-butyl) and polar (carbamate) moieties. This amphiphilic nature suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents and esters.[4][9] Its large nonpolar surface area predicts low solubility in water.

Experimental Protocol: Equilibrium Solubility Determination in Aqueous Buffer

This protocol provides a standardized method to quantify the thermodynamic solubility of the title compound, a critical parameter for in vitro biological screening.

Causality Behind Experimental Choices : The shake-flask method is the gold standard for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the solid and dissolved states. Using a buffer (e.g., PBS at pH 7.4) is crucial as it mimics physiological conditions and controls for pH-dependent solubility effects. Analysis by a validated HPLC method ensures accurate and specific quantification of the dissolved compound.

Methodology :

-

Preparation : Add an excess amount of this compound (e.g., ~5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is necessary to ensure saturation.

-

Equilibration : Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10]

-

Phase Separation : Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection : Carefully collect a known volume of the clear supernatant.

-

Dilution : Dilute the supernatant with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the instrument.

-

Quantification : Analyze the diluted sample using a validated reverse-phase HPLC (RP-HPLC) method with UV detection. Calculate the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Caption: Workflow for experimental solubility determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11] It governs a molecule's ability to cross biological membranes, bind to plasma proteins, and reach its target site.

Based on computational analysis of a closely related analog, the LogP of this compound is estimated to be approximately 3.17.[5] This value suggests a moderate to high lipophilicity, indicating that the compound is likely to have good membrane permeability.

Experimental Protocol: Shake-Flask LogP Determination

Causality Behind Experimental Choices : The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a definitive LogP value.[12] Pre-saturating each solvent with the other is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. HPLC is used for its high sensitivity and specificity in quantifying the analyte in each phase.

Methodology :

-

Solvent Preparation : Prepare two phases: n-octanol saturated with water (or buffer) and water (or buffer, pH 7.4) saturated with n-octanol. Allow them to separate for at least 24 hours.

-

Stock Solution : Prepare a stock solution of the compound in n-octanol.

-

Partitioning : Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated buffer. The typical volume ratio is 1:1 or 2:1 (octanol:buffer).

-

Equilibration : Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to facilitate partitioning. Let the layers separate completely, which can be aided by centrifugation.

-

Sampling : Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.

-

Quantification : Determine the concentration of the compound in each phase using RP-HPLC.

-

Calculation : Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Caption: Structural contributions to the compound's LogP.

Stability and Handling

Proper storage and handling are essential to maintain the integrity of this compound.

-

Storage : The compound should be stored in a cool, dry place, typically at 2-8°C, and tightly sealed to prevent moisture uptake.[5][6] Some related aminopyrrolidines are noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation.[13]

-

Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[14] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.[15]

Applications in Drug Discovery

The true value of this compound lies in its application as a high-value intermediate. Its structure is a key component in the synthesis of novel therapeutics.

-

Scaffold for Constrained Peptides : Incorporating the pyrrolidine ring into peptide backbones introduces conformational constraints, which can pre-organize the molecule for optimal receptor binding and improve resistance to enzymatic degradation.[7]

-

Chiral Synthon for Small Molecules : It serves as a crucial starting material for multi-step syntheses of complex chiral molecules. For instance, related aminopyrrolidine derivatives have been used to synthesize potent inhibitors of specific cancer targets (e.g., KIFC1) and A₁ adenosine receptor (A₁AR) agonists.[16]

-

Intermediate for Antibacterial Agents : The aminopyrrolidine core is found in certain classes of DNA gyrase inhibitors, which are effective antibacterial agents.[4]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties make it an invaluable asset in the field of drug discovery. Its moderate lipophilicity, combined with the synthetic versatility afforded by its orthogonal protecting groups, provides a reliable platform for constructing novel, enantiomerically pure therapeutic candidates. The experimental protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this compound, accelerating the path from chemical synthesis to biological evaluation.

References

-

PubChem. (R)-(+)-1-Boc-3-aminopyrrolidine. [Link]

-

PubChem. 1-Boc-3-aminopyrrolidine. [Link]

-

Drug Design Data Resource. SAMPL6 - logP-Prediction. [Link]

-

National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

ResearchGate. The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

ICCVAM. Test Method Protocol for Solubility Determination. [Link]

-

Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

-

Semantic Scholar. Theoretical and experimental investigation on the solid solubility and miscibility of naproxen in poly(vinylpyrrolidone). [Link]

-

PubMed. Theoretical and experimental investigation on the solid solubility and miscibility of naproxen in poly(vinylpyrrolidone). [Link]

-

ResearchGate. Formulation, Development, Characterization and Solubility Enhancement of Amisulpride. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE | 122536-75-8 [chemicalbook.com]

- 3. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS#: 122536-74-7 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine | 1217622-63-3 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-CBZ-3-BOC-AMINO PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. LogD/LogP - Enamine [enamine.net]

- 12. agilent.com [agilent.com]

- 13. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. (R)-(-)-1-Cbz-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

Molecular structure of (R)-1-Cbz-3-Boc-aminopyrrolidine

An In-Depth Technical Guide to (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine: A Keystone Chiral Building Block

Abstract

(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine is a strategically designed chiral building block of significant value in medicinal chemistry and organic synthesis. This guide elucidates its molecular structure, physicochemical properties, and spectroscopic signature. It provides expert insights into its synthesis, emphasizing the principles of amine protection and reaction mechanisms. The core utility of this molecule lies in its orthogonally protected bifunctional nature, which allows for selective chemical modifications at two distinct sites. This enables the streamlined construction of complex, enantiomerically pure molecules. Detailed protocols, workflows, and applications in drug discovery are presented for researchers, scientists, and drug development professionals.

The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its frequent appearance in a vast number of FDA-approved drugs and biologically active natural products.[2][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[2][5]

When chirality is introduced, the utility of the pyrrolidine scaffold is magnified. A specific stereoisomer of a drug can exhibit potent therapeutic effects while its enantiomer may be inactive or even toxic.[6] Consequently, access to enantiomerically pure building blocks is paramount for modern drug development. (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine (CAS No. 1217622-63-3) is a premier example of such a building block. It provides a chiral pyrrolidine core with two distinct amino functionalities, each masked with a protecting group that can be removed under different conditions—a concept known as orthogonal protection. This feature provides chemists with precise control over the synthetic sequence, making it an invaluable tool for constructing complex molecular architectures.[7]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine is a carefully orchestrated assembly of functional components:

-

Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that forms the core scaffold.

-

Chiral Center: The carbon at the 3-position is a stereocenter with a defined (R)-configuration. This specific three-dimensional arrangement is crucial for its applications in asymmetric synthesis.[8]

-

Cbz (Carbobenzyloxy) Group: Attached to the pyrrolidine ring nitrogen (N-1), this protecting group is stable under a wide range of conditions but is readily removed by catalytic hydrogenolysis.[9][10]

-

Boc (tert-Butoxycarbonyl) Group: This group protects the primary amine of the aminomethyl side chain. It is stable to many reagents but is easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[9]

-

Aminomethyl Linker: A -CH₂- group connecting the Boc-protected amine to the pyrrolidine ring at the 3-position.

Caption: 2D representation of the molecular structure.

Physicochemical Data

The key properties of (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1217622-63-3 | [11][12] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [11] |

| Molecular Weight | 334.41 g/mol | [11] |

| Purity | ≥95% | [11] |

| Appearance | White to off-white solid | |

| Topological Polar Surface Area (TPSA) | 67.87 Ų | [11] |

| LogP | 3.1698 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 4 | [11] |

| Rotatable Bonds | 4 | [11] |

| Storage Temperature | 2-8°C | [11][12] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the molecule. The combination of Boc and Cbz groups provides a distinct spectroscopic "fingerprint."[13]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the most definitive method for confirming the structure.[13] The expected chemical shifts in CDCl₃ are:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (Cbz) | 7.25 - 7.40 | Multiplet | 5H | Phenyl group protons.[13] |

| Benzylic (Cbz) | ~5.15 | Singlet | 2H | -CH₂- protons of the Cbz group.[13] |

| NH (Boc) | ~4.8 - 5.2 | Broad Singlet | 1H | Amide proton, shift can be variable. |

| Pyrrolidine & Linker CH/CH₂ | 3.0 - 3.8, 1.6 - 2.2 | Multiplets | 9H | Complex signals from the pyrrolidine ring and -CH₂-NHBoc linker. |

| tert-Butyl (Boc) | ~1.45 | Singlet | 9H | The nine equivalent protons of the t-butyl group give a sharp, intense signal, which is highly diagnostic.[13] |

Infrared (IR) Spectroscopy

Key characteristic absorption bands would include:

-

~3350 cm⁻¹: N-H stretching from the Boc-protected amine.

-

~1690-1710 cm⁻¹: Two strong C=O (carbonyl) stretching bands from the Cbz and Boc carbamate groups.

-

~1600, 1495 cm⁻¹: C=C stretching from the aromatic ring of the Cbz group.

Synthesis and Reaction Mechanisms

The synthesis of (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine typically involves a multi-step sequence starting from a readily available chiral precursor. The core of the synthesis is the sequential and selective protection of the two amino groups.

Synthetic Strategy and Workflow

A common and logical approach involves starting with a pyrrolidine derivative where one amine is already present and protected, followed by the introduction and protection of the second amine. For instance, one could start with a chiral precursor like (R)-3-aminopyrrolidine and protect the two nitrogens in a stepwise fashion.

Caption: General synthetic workflow for the target molecule.

Example Experimental Protocol: Cbz Protection

This protocol describes the protection of the ring nitrogen, assuming the exocyclic amine is already Boc-protected. This is a self-validating system where success can be monitored by TLC and confirmed by NMR.

Objective: To introduce the Cbz protecting group onto the ring nitrogen of a Boc-protected aminomethyl pyrrolidine intermediate.

Reagents & Equipment:

-

(R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Dichloromethane (DCM) as solvent

-

Magnetic stirrer, round-bottom flask, dropping funnel

-

Standard aqueous workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Dissolution: Dissolve the starting aminopyrrolidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Causality: Using an anhydrous solvent and inert atmosphere prevents hydrolysis of the highly reactive Cbz-Cl. Cooling to 0°C controls the exothermicity of the reaction and minimizes side reactions.

-

-

Base Addition: Add triethylamine (1.2 eq.) to the solution.

-

Causality: The base is required to neutralize the HCl that is generated as a byproduct of the reaction, driving the reaction to completion.

-

-

Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq.) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.

-

Causality: Slow addition prevents a rapid temperature increase and ensures a controlled reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The washes remove the triethylamine hydrochloride salt, any unreacted base, and other water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Trustworthiness: Purification by chromatography ensures the removal of non-polar impurities and any remaining starting materials, providing a product of high purity, which can be verified by NMR spectroscopy.[13]

-

Applications in Drug Discovery: The Power of Orthogonal Protection

The primary value of (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine lies in its role as a versatile intermediate for complex synthesis.[6][14] The Cbz and Boc groups are "orthogonal," meaning one can be removed without affecting the other.[9]

-

Boc Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM selectively removes the Boc group, liberating the primary amine on the side chain for further functionalization (e.g., amidation, alkylation). The Cbz group remains intact.[9]

-

Cbz Deprotection: Catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst) cleaves the Cbz group, exposing the secondary amine of the pyrrolidine ring for subsequent reactions. The Boc group is stable to these conditions.[9][10]

This orthogonal strategy allows for precise, stepwise elaboration of the molecule at either the N-1 position or the C-3 side chain, which is a powerful tactic in building drug candidates.[7]

Caption: Orthogonal deprotection and functionalization workflow.

This building block and its analogues are used in the synthesis of various therapeutic agents, including:

-

Enzyme inhibitors (e.g., DNA gyrase inhibitors).[15]

-

Receptor antagonists (e.g., Histamine H₃ receptor antagonists).

-

Antiviral and anticancer agents where the chiral pyrrolidine core is essential for biological activity.[4][6]

Safety and Handling

While specific data for this exact compound is limited, related aminopyrrolidine derivatives are classified with potential hazards.[16]

-

Hazard Classifications: May include Acute Toxicity (Oral) and Serious Eye Damage.[17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses/goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored sealed in a dry environment at 2-8°C to maintain its integrity.[11]

Conclusion

(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. Its well-defined stereochemistry, coupled with the strategic placement of orthogonal Cbz and Boc protecting groups, provides chemists with an exceptional level of control for the synthesis of complex, high-value molecules. Its utility in introducing the privileged chiral pyrrolidine scaffold makes it a cornerstone intermediate in the quest for novel therapeutics, empowering researchers to build the next generation of medicines with precision and efficiency.

References

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicintermediate.com [organicintermediate.com]

- 4. mdpi.com [mdpi.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. chemscene.com [chemscene.com]

- 12. (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine | 1217622-63-3 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Page loading... [guidechem.com]

- 16. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-Boc-3-aminopyrrolidine 95 186550-13-0 [sigmaaldrich.com]

Spectroscopic Characterization of (R)-1-Cbz-3-Boc-aminopyrrolidine: A Technical Guide for Drug Development Professionals

Introduction

(R)-1-Cbz-3-Boc-aminopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the orthogonal N-protecting groups, carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc), makes it a versatile intermediate for the synthesis of complex molecules with defined stereochemistry. The precise characterization of such intermediates is paramount to ensure the integrity and purity of downstream compounds, ultimately impacting the safety and efficacy of potential drug candidates.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, this document synthesizes expected spectroscopic features based on the analysis of its precursors and foundational principles of spectroscopic interpretation. This approach offers researchers a robust framework for the identification and quality control of this critical reagent.

Molecular Structure and Key Features

The structure of this compound incorporates a pyrrolidine ring with two distinct nitrogen protecting groups. The Cbz group is attached to the ring nitrogen (N-1), while the Boc group protects the amino substituent at the chiral center (C-3). This differential protection allows for selective deprotection and further functionalization at either nitrogen atom, a key strategic advantage in multi-step synthesis.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the parent molecules, (R)-3-amino-1-Cbz-pyrrolidine and (R)-3-(Boc-amino)pyrrolidine, and established knowledge of the spectroscopic behavior of Cbz and Boc protecting groups.[1][2][3][]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the Cbz group, and the Boc group. Due to the restricted rotation around the carbamate bonds, some signals may appear as broad peaks or as a mixture of rotamers at room temperature.

-

Aromatic Protons (Cbz group): A multiplet in the range of δ 7.30-7.40 ppm , integrating to 5 protons, is characteristic of the phenyl ring of the Cbz group.

-

Benzyl Protons (Cbz group): A singlet or a set of doublets around δ 5.15 ppm , integrating to 2 protons, corresponds to the benzylic methylene group (-CH₂-) of the Cbz protector.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will appear as complex multiplets between δ 1.80 and 3.80 ppm . The proton at the chiral center (C-3) is expected to be a multiplet around δ 4.2-4.4 ppm .

-

Boc Protons: A sharp singlet at approximately δ 1.45 ppm , integrating to 9 protons, is the characteristic signal for the tert-butyl group of the Boc protector.

-

NH Proton: A broad singlet is expected for the NH proton of the Boc-protected amine, likely in the region of δ 4.8-5.2 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals are expected in the downfield region for the carbonyl carbons of the Cbz and Boc groups, anticipated around δ 154-156 ppm .

-

Aromatic Carbons (Cbz group): Signals for the aromatic carbons of the Cbz group are expected between δ 127 and 137 ppm .

-

Benzylic Carbon (Cbz group): The benzylic carbon of the Cbz group should appear around δ 67 ppm .

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring are expected in the range of δ 25-60 ppm .

-

Boc Carbons: The quaternary carbon of the Boc group is expected around δ 79-80 ppm , and the methyl carbons will give a strong signal around δ 28 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the Boc-protected amine.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches will be observed just below 3000 cm⁻¹ .

-

Carbonyl Stretches: Strong absorption bands for the C=O stretching of the Cbz and Boc carbamates are expected in the region of 1680-1720 cm⁻¹ .

-

C-N Stretches: C-N stretching vibrations are expected in the 1160-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: For this compound (Molecular Formula: C₁₇H₂₄N₂O₄, Molecular Weight: 320.38 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 321.18 .[5] The sodium adduct [M+Na]⁺ would be found at m/z 343.16 .

-

Key Fragmentation: Common fragmentation patterns would involve the loss of the Boc group (loss of 100 amu) or the Cbz group (loss of 135 amu).

Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons (Cbz) | δ 7.30-7.40 ppm (m, 5H) |

| Benzylic Protons (Cbz) | δ 5.15 ppm (s, 2H) | |

| Pyrrolidine CH (C3) | δ 4.2-4.4 ppm (m, 1H) | |

| Pyrrolidine CH₂ | δ 1.80-3.80 ppm (m, 6H) | |

| Boc Protons | δ 1.45 ppm (s, 9H) | |

| NH Proton | δ 4.8-5.2 ppm (br s, 1H) | |

| ¹³C NMR | Carbonyl Carbons | δ 154-156 ppm |

| Aromatic Carbons | δ 127-137 ppm | |

| Benzylic Carbon | δ 67 ppm | |

| Pyrrolidine Carbons | δ 25-60 ppm | |

| Boc Quaternary Carbon | δ 79-80 ppm | |

| Boc Methyl Carbons | δ 28 ppm | |

| IR | N-H Stretch | 3300-3400 cm⁻¹ |

| C=O Stretch (Carbamates) | 1680-1720 cm⁻¹ | |

| Mass Spec | [M+H]⁺ | m/z 321.18 |

| [M+Na]⁺ | m/z 343.16 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with key atom numbering for potential NMR assignments.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging data from its precursors and fundamental spectroscopic principles, researchers can confidently identify and characterize this important chiral building block. The provided protocols and data serve as a valuable resource for quality control and assurance in the synthesis of novel therapeutic agents.

References

(R)-1-Cbz-3-Boc-aminopyrrolidine: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern medicinal chemistry, the precise control of molecular architecture is paramount to achieving therapeutic efficacy and safety. Chiral heterocyclic scaffolds are foundational to this endeavor, and among them, (R)-1-Cbz-3-Boc-aminopyrrolidine has emerged as a cornerstone building block for the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, synthesis, and critical applications, tailored for researchers, scientists, and drug development professionals. The strategic placement of the carbamoyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups offers orthogonal synthetic handles, enabling selective functionalization and the construction of intricate molecular frameworks. This dual-protected pyrrolidine is particularly valuable in the development of targeted therapies, including kinase inhibitors and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities and purity levels to suit diverse experimental needs. When selecting a supplier, it is crucial to consider not only the cost but also the documented purity, analytical data provided (e.g., Certificate of Analysis), and lot-to-lot consistency.

Table 1: Commercial Supplier Overview for this compound

| Supplier | CAS Number | Typical Purity | Product Family/Application |

| Aladdin Scientific | 122536-75-8 | ≥97% | Protein Degrader Building Blocks |

| ChemScene | 122536-75-8 | ≥95% | General Organic Synthesis |

| EvitaChem | 122536-75-8 | Not specified | Amino Acids and Derivatives |

| BLDpharm | 122536-75-8 | Not specified | Organic Building Blocks |

Note: Pricing is subject to fluctuation and should be confirmed directly with the suppliers.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, solvent selection, and purification.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 122536-75-8 | [1] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |

| Molecular Weight | 320.38 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 50 °C | [2][3] |

| Boiling Point | 286.4 ± 29.0 °C (Predicted) | [2][3] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Optical Rotation | [α]/D +21.5±1.5°, c = 1 in ethanol (for the related (R)-3-(Boc-amino)pyrrolidine) | [3] |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) | [2][4] |

Synthetic Methodologies: A Practical Approach

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. A common and effective strategy involves the sequential protection of commercially available (R)-3-aminopyrrolidine or its derivatives. The following protocol is an illustrative example of a synthetic route.

Experimental Protocol: Two-Step Synthesis from Benzyl-Protected (R)-3-aminopyrrolidine

This protocol outlines a common laboratory-scale synthesis.[2][5]

Step 1: Boc Protection of (R)-1-Cbz-3-aminopyrrolidine

-

Objective: To protect the exocyclic primary amine with a Boc group.

-

Materials:

-

(R)-1-Cbz-3-aminopyrrolidine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or a similar aprotic solvent

-

-

Procedure:

-

Dissolve (R)-1-Cbz-3-aminopyrrolidine in THF in a reaction vessel.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of Boc anhydride in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting crude product is then taken up in a solvent like ethyl acetate and washed with aqueous solutions to remove salts and excess reagents.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude this compound.

-

Step 2: Purification

-

Objective: To purify the product to the desired level.

-

Procedure:

-

The crude product from Step 1 can be purified by flash column chromatography on silica gel.

-

A solvent system such as a gradient of ethyl acetate in hexanes is typically employed to elute the product.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound as a solid.

-

Caption: A generalized workflow for the synthesis of this compound.

Key Applications in Drug Discovery and Development

The utility of this compound lies in its ability to introduce a constrained, chiral pyrrolidine motif into drug candidates. This is particularly advantageous in designing molecules that require specific spatial arrangements for optimal target engagement.

A Crucial Component in PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein disposal machinery to degrade disease-causing proteins.[6][] A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature of this linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex and the subsequent ubiquitination and degradation of the target protein.

This compound is an ideal building block for PROTAC linkers.[8][9] The pyrrolidine ring provides a degree of rigidity to the linker, which can be crucial for orienting the two ends of the PROTAC for effective ternary complex formation. The orthogonal protecting groups allow for the sequential attachment of the target-binding ligand and the E3 ligase-binding ligand.

Caption: Logical workflow for incorporating the pyrrolidine building block into a PROTAC molecule.

Scaffold for Kinase Inhibitors and Other Biologically Active Molecules

The pyrrolidine ring is a common motif in a wide range of biologically active compounds, including numerous approved drugs. This compound serves as a versatile starting material for the synthesis of various substituted pyrrolidines that can act as scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents.[10] The chirality of the C3 position is often critical for achieving high potency and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound may cause skin and eye irritation. It may also be harmful if swallowed or inhaled.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is often recommended.[15][16]

Conclusion

This compound is a high-value chiral building block with significant applications in modern drug discovery. Its commercial availability, well-defined physicochemical properties, and versatile synthetic utility make it an indispensable tool for medicinal chemists. In particular, its role in the construction of PROTAC linkers highlights its importance in the development of next-generation therapeutics. By understanding the technical nuances of this key intermediate, researchers can more effectively design and synthesize innovative drug candidates with improved potency, selectivity, and therapeutic potential.

References

-

Anax Corporation. This compound Safety Data Sheet. [Link]

-

eBioChem. wholesale (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE. [Link]

-

PubChem. (R)-(+)-1-Boc-3-aminopyrrolidine. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

PubChem. 1-Boc-3-aminopyrrolidine. [Link]

-

Scott, D. E., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 13(8), 889-903. [Link]

-

Foley, D. J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1134-1141. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. peptide.com [peptide.com]

- 12. (R)-(+)-1-Boc-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. chemscene.com [chemscene.com]

- 16. (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine | 1217622-63-3 [sigmaaldrich.com]

Chirality of 1-Cbz-3-Boc-aminopyrrolidine enantiomers

An In-Depth Technical Guide to the Chirality, Synthesis, and Analysis of 1-Cbz-3-Boc-aminopyrrolidine Enantiomers

Introduction

In the landscape of modern drug discovery and medicinal chemistry, chiral building blocks are indispensable tools for constructing complex, three-dimensional molecules with precise biological functions. Among these, the protected 3-aminopyrrolidine scaffold is a privileged structure, appearing in a multitude of bioactive compounds. This technical guide provides a comprehensive examination of the enantiomers of 1-Cbz-3-Boc-aminopyrrolidine, a dually protected chiral intermediate.

The strategic placement of the orthogonal benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups on the pyrrolidine ring nitrogen (N-1) and the exocyclic amino group (at C-3), respectively, offers synthetic chemists remarkable flexibility. The ability to selectively deprotect one nitrogen atom while the other remains masked is a cornerstone of advanced synthetic strategies, enabling regioselective functionalization. The chirality at the C-3 position is of paramount importance, as the spatial orientation of the amino substituent profoundly influences molecular recognition and binding affinity at biological targets. Often, one enantiomer contains the desired therapeutic activity, while the other is less active or may contribute to off-target effects.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis of these enantiomers, the analytical techniques for their separation and characterization, and the causality behind these experimental choices, providing a framework for their effective use in research and development.

Physicochemical and Chiroptical Properties

The (R)- and (S)-enantiomers of 1-Cbz-3-Boc-aminopyrrolidine are stereoisomers that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, NMR spectra), they differ in their interaction with plane-polarized light, a property known as optical activity. This is the fundamental experimental basis for their differentiation in a pure, enantiomeric form.

| Property | (S)-1-Cbz-3-Boc-aminopyrrolidine | (R)-1-Cbz-3-Boc-aminopyrrolidine | Reference |

| CAS Number | 122536-74-7 | 122536-75-8 | [1], |

| Molecular Formula | C₁₇H₂₄N₂O₄ | C₁₇H₂₄N₂O₄ | [1] |

| Molecular Weight | 320.39 g/mol | 320.39 g/mol | [1] |

| Appearance | White to off-white solid | White to off-white solid | Inferred |

| Melting Point | 124-125 °C | 124-125 °C | Inferred from racemic/enantiopure data |

| Optical Rotation [α]D | Data not available in cited literature. Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Data not available in cited literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. |

Enantioselective Synthesis Strategy

The synthesis of enantiomerically pure 1-Cbz-3-Boc-aminopyrrolidine hinges on a robust protecting group strategy, starting from a chiral precursor. The absolute configuration of the final product is dictated by the configuration of the starting material. The general pathway involves the Cbz-protection of the pyrrolidine ring nitrogen of an enantiopure 3-Boc-aminopyrrolidine.

Diagram: Synthetic Pathway

Caption: General synthetic route to the target enantiomers.

Rationale for Experimental Choices

-

Starting Material: The use of enantiomerically pure (R)- or (S)-3-Boc-aminopyrrolidine as the starting material is the most direct method to ensure the stereochemical integrity of the final product. The Boc group is stable under the basic conditions required for the subsequent Cbz protection.

-

Reagents: Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the Cbz protecting group. Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Solvent: Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, as it effectively dissolves both the starting material and reagents without participating in the reaction.

Protocol 1: Synthesis of (S)-1-Cbz-3-Boc-aminopyrrolidine

This protocol is adapted from a general procedure for the synthesis of the racemic compound and is applied here for the enantioselective synthesis starting from the (S)-enantiomer.[2]

Step 1: Characterization of Starting Material Before beginning the synthesis, it is critical to verify the identity and enantiomeric purity of the starting material, (S)-3-(tert-Butoxycarbonylamino)pyrrolidine.

-

Appearance: White to light yellow powder.[3]

-

Purity: ≥98%[3]

-

Optical Rotation: [α]D = -19.0 to -22.0° (c=1, EtOH).[3]

Step 2: Reaction Setup and Execution

-

To a solution of (S)-3-(tert-Butoxycarbonylamino)pyrrolidine (5.0 g, 26.8 mmol) in anhydrous THF (40 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (3.7 mL, 26.8 mmol).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add benzyl chloroformate (3.8 mL, 26.8 mmol) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture for 24 hours at room temperature.

Step 3: Work-up and Purification

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure (in vacuo).

-

Dissolve the resulting residue in ethyl acetate (EtOAc, 150 mL).

-

Wash the organic layer sequentially with 1 N NaHCO₃ (100 mL), 1.5 N citric acid (100 mL), and water (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to dryness in vacuo to yield the title compound.

-

The product can be further purified by flash chromatography if necessary.

Expected Outcome:

-

Yield: ~83%[2]

-

Appearance: White solid.

-

Purity: To be assessed by HPLC and NMR.

-

Optical Rotation: The specific rotation should be measured to confirm the enantiomeric identity.

(The synthesis of the (R)-enantiomer follows the identical protocol, starting with (R)-3-(tert-Butoxycarbonylamino)pyrrolidine).

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for both analytical and preparative separation of enantiomers.[] The technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[5]

Rationale for Method Development

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally versatile and widely successful for separating a broad range of chiral compounds, including those with amine and carbamate functionalities.[6] The Chiralcel® OD-H column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a robust first choice for screening as it provides multiple interaction mechanisms (π-π interactions, hydrogen bonding, dipole-dipole interactions) necessary for chiral recognition.[2][6]

-

Mobile Phase: Normal-phase chromatography (using non-polar solvents like hexane and a polar modifier like isopropanol or ethanol) is typically the most effective mode for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. An acidic or basic additive (like trifluoroacetic acid or triethylamine) is often included in small amounts to suppress ionization of the analyte and improve peak shape.[2]

Diagram: Chiral HPLC Workflow

Caption: Workflow for chiral purity analysis by HPLC.

Protocol 2: Analytical Chiral HPLC Method

This is a proposed method based on established principles for separating similar chiral compounds. Optimization may be required.

| Parameter | Recommended Condition | Rationale |

| Instrument | HPLC system with UV detector | Standard analytical equipment. |

| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm | Proven CSP for a wide range of chiral separations, including N-protected amines.[6] |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Standard normal-phase conditions. IPA acts as the polar modifier, TFA improves peak shape.[6] |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 215 nm | The carbamate and phenyl groups provide UV absorbance. 215 nm is often suitable for carbamates. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Sample Prep. | Dissolve ~1 mg/mL of the compound in the mobile phase. | Ensures compatibility with the chromatographic system. |

Determination of Absolute Configuration

While the enantioselective synthesis from a known chiral precursor provides strong evidence for the absolute configuration of the product, definitive proof requires a primary analytical method. The absolute configuration defines the R or S designation at the chiral center according to the Cahn-Ingold-Prelog priority rules.[7]

-

X-ray Crystallography: This is the most unambiguous method for determining absolute configuration. It requires growing a high-quality single crystal of the pure enantiomer, which can sometimes be challenging. The diffraction pattern of the crystal provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.[8]

-

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light.[9][10] By comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-isomer), the absolute configuration of the sample can be confidently assigned.[10]

Applications in Drug Development

The 3-aminopyrrolidine scaffold is a key component in a wide range of therapeutic agents due to its ability to serve as a constrained diamine surrogate, presenting functional groups in a well-defined spatial orientation. The differential placement of the Cbz and Boc groups in the title compound allows for its use in diverse synthetic campaigns.

-

Selective Deprotection:

-

Boc Removal: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid). Its removal unmasks the C-3 amino group for further functionalization (e.g., acylation, alkylation) while the Cbz group at N-1 remains intact. This strategy is common in the synthesis of peptide mimetics and enzyme inhibitors.

-

Cbz Removal: The Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This is a mild, neutral condition that leaves the Boc group and many other functional groups untouched, allowing for modification at the N-1 position.

-

This orthogonal protection scheme makes these enantiomers highly valuable intermediates in the synthesis of complex molecules targeting a range of diseases, including diabetes, infectious diseases, and cancer.

Conclusion

The (R)- and (S)-enantiomers of 1-Cbz-3-Boc-aminopyrrolidine are versatile and valuable chiral building blocks. Their utility is derived from the orthogonal nature of their protecting groups and the critical importance of the stereocenter at the C-3 position. A successful synthetic campaign relies on starting with enantiomerically pure precursors and employing robust analytical methods, such as chiral HPLC, to monitor and confirm stereochemical integrity at each step. While definitive chiroptical data for these specific enantiomers is sparse in the literature, the principles and protocols outlined in this guide provide a solid, scientifically-grounded framework for their synthesis, analysis, and strategic application in the pursuit of novel therapeutics.

References

-

LCGC International, (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

-

Purechemistry, (2024). Determination of absolute configuration. Available at: [Link]

-

Yoon, E., et al., (n.d.). Single crystal X-ray structure of benzyl 2-{[2-({2-[(2-{[4-({2-[(t-butoxycarbonyl)amino]cyclopentane-1-carbonyl}amino)oxolane-3-carbonyl]amino}cyclopentane-1-carbonyl)amino]cyclopentane-1-carbonyl}amino)cyclopentane-1-carbonyl]amino}cyclopentane-1-carboxylate methanol solvate. Available at: [Link]

-

Appretech, (n.d.). benzyl (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate. Available at: [Link]

-

PubChem, (n.d.). Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

PubMed, (1976). [Determination of absolute configuration of amine compounds of pharmaceutical interest by means of measurement of circular dichroism]. Available at: [Link]

-

Chemistry Stack Exchange, (2012). How do I determine the absolute configuration experimentally?. Available at: [Link]

-

Pharmaffiliates, (n.d.). Benzyl (3R,4S)-3-(N-(tert-butoxycarbonyl)-N-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)glycyl)-4-ethylpyrrolidine-1-carboxylate. Available at: [Link]

-

Wikipedia, (n.d.). Absolute configuration. Available at: [Link]

-

Chiralpedia, (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

-

Polavarapu, P. L., (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PubMed Central. Available at: [Link]

-

Phenomenex, (n.d.). Chiral HPLC Separations. Available at: [Link]

-

IAPC-OBP, (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. Available at: [Link]

-

ChemBK, (2024). 1-BENZYL-3-TERT-BUTOXYCARBONYLAMINO-PYRROLIDINE-3-CARBOXYLIC ACID. Available at: [Link]

Sources

- 1. Benzyl (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-car… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | 122536-76-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. benchchem.com [benchchem.com]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. purechemistry.org [purechemistry.org]

- 9. [Determination of absolute configuration of amine compounds of pharmaceutical interest by means of measurement of circular dichroism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (R)-1-Cbz-3-Boc-aminopyrrolidine: A Cornerstone for Asymmetric Synthesis

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemistry, which is critical for therapeutic efficacy and safety.[1] (R)-1-Cbz-3-Boc-aminopyrrolidine (CAS No. 122536-75-8) has emerged as a preeminent starting material for this purpose. This technical guide provides an in-depth analysis of this versatile compound, detailing its synthesis, physicochemical properties, and strategic application in multi-step synthetic routes. We will explore the causality behind experimental protocols, focusing on the strategic advantage of its orthogonal protecting groups—the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) moieties—which allow for selective deprotection and sequential functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel therapeutics.

Physicochemical Properties & Structural Attributes

This compound is a chiral pyrrolidine derivative where the two nitrogen atoms are masked with distinct, orthogonally stable protecting groups. The Cbz group at the N-1 position is stable to acidic conditions but readily cleaved by hydrogenolysis, while the Boc group at the C-3 exocyclic amine is stable to catalytic hydrogenation and basic conditions but is labile under acidic treatment.[2][3] This differential reactivity is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 122536-75-8 | [4] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [5] |

| Molecular Weight | 320.38 g/mol | [5] |

| Appearance | White to off-white powder/solid | [6] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at 2-8°C, sealed in dry conditions |[7] |

Synthesis of this compound

The title compound is typically prepared from its precursor, (R)-3-(Boc-amino)pyrrolidine. The synthesis involves the selective protection of the pyrrolidine ring's secondary amine with a Cbz group. This process must be controlled to prevent reaction at the already protected exocyclic primary amine.

Workflow for Cbz Protection

Caption: Synthetic route to the title compound via Cbz protection.

Detailed Experimental Protocol: Cbz Protection

This protocol is a self-validating system, providing clear steps and rationale for the synthesis of the target molecule from (R)-3-(Boc-amino)pyrrolidine.

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-(Boc-amino)pyrrolidine (1.0 eq).

-

Solvent & Base Addition: Dissolve the starting material in a 2:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.5 M concentration). Cool the solution to 0°C using an ice bath. Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the mixture.

-

Causality Explanation: A biphasic THF/water system is used to ensure solubility of both the organic substrate and the inorganic base. NaHCO₃ is a mild base chosen to neutralize the hydrochloric acid generated in situ, driving the reaction to completion without causing premature deprotection of the acid-labile Boc group.[2] Cooling to 0°C controls the initial exothermic reaction.

-

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise to the stirring suspension over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexanes (1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Work-up & Isolation: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.[2]

Strategic Application as a Synthetic Intermediate

The primary value of this compound lies in the orthogonal nature of its protecting groups, which enables sequential, site-selective functionalization.

Diagram of Orthogonal Deprotection Strategies

Caption: Selective deprotection pathways for subsequent modifications.

Protocol: Selective Boc Deprotection (Pathway A)

This protocol outlines the removal of the Boc group to enable functionalization at the C-3 position.

-

Setup: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

-

Acid Addition: Cool the solution to 0°C. Add Trifluoroacetic acid (TFA) (10-20 eq) or a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.[8]

-

Causality Explanation: Strong acids like TFA or HCl protonate the carbamate oxygen of the Boc group, leading to its fragmentation into the stable tert-butyl cation, carbon dioxide, and the free amine.[8] The Cbz group is stable under these conditions. DCM is a common solvent as it is inert to strong acids and effectively solubilizes the starting material.

-

-

Reaction & Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.[8]

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product is typically the TFA or HCl salt of (R)-1-Cbz-3-aminopyrrolidine. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the deprotected product, which can be used in the next step without further purification.

Applications in Drug Discovery

The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] this compound serves as a key starting material for a variety of therapeutic agents.

-

Enzyme Inhibitors: The molecule is a precursor for synthesizing potent enzyme inhibitors. For example, derivatives are used to create DNA gyrase inhibitors, which have shown significant antibacterial activity by inhibiting bacterial cell division.[6][8]

-

Receptor Antagonists: It has been used to prepare Histamine H3 receptor antagonists, which are investigated for treating neurological disorders.[11]

-

Peptidomimetics: The rigid pyrrolidine ring is used to introduce conformational constraints into peptide backbones, enhancing metabolic stability and receptor affinity.[12] This makes it a valuable tool in the development of peptide-based therapeutics.[1][12]

Safety and Handling

While specific safety data for the dual-protected compound is limited, data for its precursors, such as (R)-(+)-1-Boc-3-aminopyrrolidine, provide essential guidance. Users should always consult the specific Safety Data Sheet (SDS) for the material being handled.

-

Hazard Classification: Precursors are often classified as acutely toxic if swallowed and can cause serious eye damage.[13][14]

-

GHS Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[14]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- BenchChem Technical Support Team. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Benchchem.

- Sigma-Aldrich. Product Page: (R)-(+)-1-Boc-3-aminopyrrolidine. Sigma-Aldrich.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2756370, 1-Boc-3-aminopyrrolidine. PubChem.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 854070, (R)-(+)-1-Boc-3-aminopyrrolidine. PubChem.

- ChemicalBook. 1-CBZ-3-BOC-AMINO PYRROLIDINE synthesis. ChemicalBook.

- BenchChem. An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- BenchChem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- ChemicalBook. (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE Product Page. ChemicalBook.

- Guidechem. How to prepare (R)-(+)-1-Boc-3-aminopyrrolidine?. Guidechem.

- BenchChem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Benchchem.

- Guidechem. What is the synthesis method of (R)-3-(Boc-amino)pyrrolidine?. Guidechem.

- ChemicalBook. (R)-(+)-1-Boc-3-aminopyrrolidine Chemical Properties,Uses,Production. ChemicalBook.

- Chem-Impex. (R)-(+)-1-Boc-3-aminopyrrolidine Product Page. Chem-Impex.

- BOC Sciences. (2025). The Role of (R)-3-(Boc-amino)pyrrolidine in Novel Drug Discovery. BOC Sciences.

- Guidechem. (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE (CAS No. 122536-75-8) SDS. Guidechem.

- BenchChem. A Comparative Guide to the Application of S-1-Cbz-3-Boc-aminopyrrolidine Isomers in Chemical Synthesis. Benchchem.

- ChemScene. Product Page: (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine. ChemScene.

- ChemicalBook. Product Page: (R)-3-(Boc-amino)pyrrolidine. ChemicalBook.

- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine.

- Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich.

- Gandomkar, S., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Fisher Scientific. Product Page: (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine 98.0+%, TCI America™. Fisher Scientific.

- Sigma-Aldrich. Product Page: (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine. Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE | 122536-75-8 [chemicalbook.com]

- 5. 1-CBZ-3-BOC-AMINO PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Chapter 1: The Fundamental Chemistry of the Pyrrolidine Scaffold